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molecular formula C8H9N3O2S B8593706 N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine CAS No. 121563-96-0

N-[1-(Methylsulfanyl)-2-nitroethenyl]pyridin-3-amine

Cat. No. B8593706
M. Wt: 211.24 g/mol
InChI Key: KRXVOTBCSWOALA-UHFFFAOYSA-N
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Patent
US06645968B2

Procedure details

3-Aminopyridine and 1,1-bis(methylthio)-2-nitroethylene were processed as in Example 54B to provide the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][S:9][C:10](SC)=[CH:11][N+:12]([O-:14])=[O:13]>>[CH3:8][S:9][C:10]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[CH:11][N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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